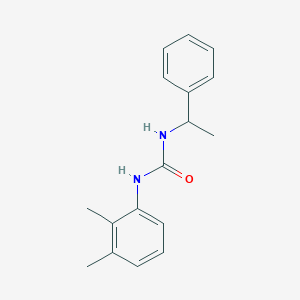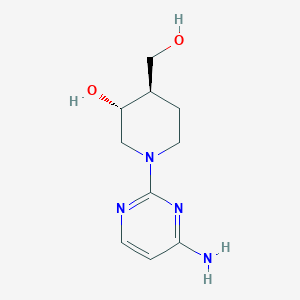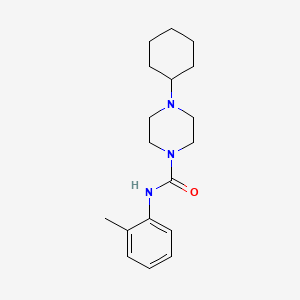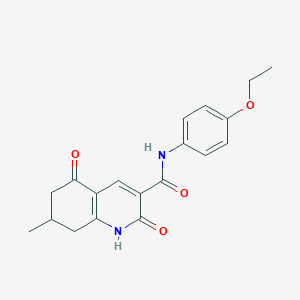![molecular formula C20H18BrN3O B5321385 3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide](/img/structure/B5321385.png)
3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, antifungal, and anti-inflammatory activities. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions.
Mecanismo De Acción
The mechanism of action of 3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide is not fully understood. However, studies have suggested that it may exert its anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It may also exert its antifungal activity by inhibiting the growth of fungal cells.
Biochemical and Physiological Effects:
Studies have shown that this compound may have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, it may affect the levels of certain cytokines and chemokines, which play a role in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide in lab experiments is its potential to exhibit anticancer, antifungal, and anti-inflammatory activities. Additionally, it may be used as a fluorescent probe for detecting metal ions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the research on 3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide. One potential direction is to study its potential use as a therapeutic agent for various diseases, such as cancer and fungal infections. Additionally, further research may be conducted to understand its mechanism of action and to develop more efficient synthesis methods. Furthermore, studies may be conducted to explore its potential use as a fluorescent probe for detecting other metal ions.
Métodos De Síntesis
The synthesis of 3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide can be achieved using various methods. One of the commonly used methods involves the reaction of 4-bromobenzaldehyde, phenylhydrazine, and acryloyl chloride in the presence of a base. The reaction yields the desired compound in good yield and purity.
Propiedades
IUPAC Name |
(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-N,N-dimethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O/c1-23(2)19(25)13-10-16-14-24(18-6-4-3-5-7-18)22-20(16)15-8-11-17(21)12-9-15/h3-14H,1-2H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUWGIKRMXGGCM-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C=CC1=CN(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C=C\C1=CN(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5321312.png)
![3-ethyl-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5321320.png)
![N-(2-{2-[4-(pyrimidin-2-yloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide](/img/structure/B5321321.png)
![3-{2-[2-(1-isopropylpiperidin-4-yl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B5321326.png)

![ethyl 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5321341.png)



![3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5321354.png)

![5-[(2-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5321366.png)
![3-chloro-4-ethoxy-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]benzamide](/img/structure/B5321380.png)